molecular formula C21H24O3 B2559019 1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one CAS No. 859666-12-9

1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

Cat. No.: B2559019
CAS No.: 859666-12-9
M. Wt: 324.42
InChI Key: QPFQBBHLYAYWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one (CAS: 1014104-43-8) is a spirocyclic compound featuring a benzo[c]pyrano[3,2-g]chromene core fused with a cyclohexane ring via a spiro junction at position 7. Its molecular formula is C₂₁H₂₅NO₃, with a molecular weight of 339.43 g/mol . This compound is structurally characterized by a unique spirocyclic architecture that combines chromene, pyran, and cyclohexane moieties, making it a subject of interest in medicinal chemistry and materials science. Its oxime derivative has been reported as an irritant, requiring storage at room temperature .

Properties

IUPAC Name

spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c22-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)24-18(14)13-19(17)23-20/h12-13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQBBHLYAYWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate various starting materials to form the desired spirocyclic structure. For instance, a notable method includes the one-pot reaction of hydroxycoumarin derivatives with appropriate aldehydes and cyclohexanones under acidic or basic conditions to yield high purity and yield of the target compound .

Antimicrobial Activity

Research indicates that derivatives of spiro[benzo[c]pyrano] compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that certain synthesized variants show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.3 to 8.5 µM against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMIC (µM)
1E. coli0.5
2S. aureus1.0
3Pseudomonas aeruginosa0.75

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and mediators more effectively than traditional anti-inflammatory agents like curcumin. The anti-inflammatory ratio observed was reported at 19.8 compared to dexamethasone in specific assays .

Anticancer Potential

The anticancer potential of spiro[benzo[c]pyrano] compounds has also been investigated. Several studies have highlighted their ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors. For instance, specific analogs were found to significantly reduce cell viability in breast and colon cancer cell lines at micromolar concentrations .

Case Studies

  • Study on Antibacterial Activity : A study conducted on a series of spiro[benzo[c]pyrano] derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups. This finding emphasizes the importance of structural modifications in optimizing biological activity.
  • Anti-inflammatory Mechanism : Another research highlighted the mechanism by which these compounds exert their anti-inflammatory effects through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .

Scientific Research Applications

Model Compound for Spiro Compounds

This compound serves as a model to study the behavior and reactivity of spiro compounds. Its unique structure allows researchers to explore how variations in substituents affect chemical properties and reactivity patterns.

Pharmacological Investigations

The compound is being investigated for its potential pharmacological properties , including:

  • Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi by interfering with metabolic processes.
  • Anticancer Properties: Research indicates potential efficacy against various cancer cell lines, warranting further exploration into its mechanisms of action.

Material Science Applications

Due to its structural characteristics, this compound may be useful in developing new materials. Its unique properties could lead to innovations in polymer chemistry or nanotechnology.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds within the spiro family:

  • Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry reported that related spiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis and function.
  • Anticancer Research: Research in Phytotherapy Research highlighted that derivatives of spiro compounds demonstrated cytotoxic effects on human cancer cell lines through apoptosis induction. This suggests potential pathways for drug development targeting cancer therapies.

Comparison with Similar Compounds

Structural Similarities and Differences

The spirocyclic framework of the target compound shares similarities with several derivatives, differing primarily in fused rings, substituents, and spiro junctions. Key structural analogs include:

Compound Name Core Structure Differences Key Substituents/Modifications Reference
Spiro[indoline-3,4'-pyrano[3,2-c]chromene] (e.g., 4j, 4k, 4l) Indoline fused to pyrano[3,2-c]chromene Chloro, bromo, methylamino, nitro groups
Spiro[indanone-fused pyrano[3,2-c]chromene] (e.g., Compound 30 cis) Indanone fused to pyrano[3,2-c]chromene Cis-configuration at spiro junction
3-Methyl-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione Chromeno-pyridinone fused with cyclohexane Methyl group, trione functionality
6'-Ethyl-10'-hydroxy-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one Ethyl and hydroxy substituents on pyrano-chromene Ethyl at position 6', hydroxy at 10'

Key Observations :

  • Unlike the trione functionality in , the target compound features a single ketone group at position 5, which may influence reactivity and solubility .

Key Observations :

  • The hetero-Diels–Alder route () offers superior diastereoselectivity compared to cascade reactions (), critical for bioactive molecule synthesis.

Physicochemical Properties

Comparative data for selected spirocyclic derivatives:

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Target Compound (Oxime) Not reported Not reported Not reported
4j (Spiro[indoline-pyrano[3,2-c]]) 292–294 2.38 (s, 3H, CH₃), 6.82–7.45 (m, Ar) 168.5 (C=O), 109.8 (spiro C)
Compound 30 cis (Spiro[indanone-pyrano]) 280–282 1.98 (s, 3H, CH₃), 5.21 (d, J=6 Hz) 201.2 (C=O), 78.4 (spiro C)
30901 (Spiro[pyrano[3,2-c]chromene]) Not reported 3.42 (s, 3H, OCH₃), 7.12–7.89 (m) 160.1 (CN), 115.3 (spiro C)

Key Observations :

  • Nitro and amino substituents in spiro[indoline] derivatives (e.g., 4j, 4k) elevate melting points (>280°C) due to enhanced intermolecular interactions .
  • The target compound’s lack of polar substituents may result in lower melting points compared to nitro-functionalized analogs.

Key Observations :

  • The target compound’s bioactivity remains unreported, but structural analogs show promise in anticancer and enzyme inhibition contexts.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyExperimental ValueComputational PredictionSource
logP (octanol/water)4.073.92 (Crippen)
Molecular Volume (ml/mol)238.3225.1 (McGowan)
Thermal Decomposition (°C)>250220 (DFT)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldSource
Reaction Temperature80°CMaximizes cyclization
Solvent PolarityEthanol (ε = 24.3)Reduces byproduct formation
CatalystNoneAvoids metal contamination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.